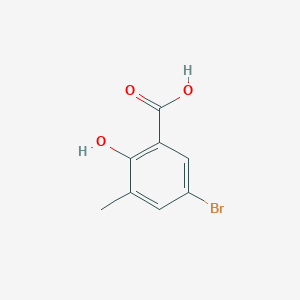

5-Bromo-2-hydroxy-3-methylbenzoic acid

Descripción general

Descripción

The compound of interest, 5-Bromo-2-hydroxy-3-methylbenzoic acid, is a brominated derivative of hydroxybenzoic acid, which is a type of aromatic compound with a carboxylic acid functional group. It is structurally related to various other compounds that have been synthesized and studied for their potential applications in medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of brominated benzoic acid derivatives often involves regioselective halogenation reactions. For instance, the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselective 5-exo-dig bromocyclization is an example of such a process . Similarly, the synthesis of 2,4,6-Tribromo-3-hydroxybenzoic acid from amino benzoic acid via bromination, diazo, and hydrolysis steps indicates a multi-step approach to introduce bromine atoms into the benzoic acid framework . These methods could potentially be adapted for the synthesis of 5-Bromo-2-hydroxy-3-methylbenzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzoic acid derivatives is characterized by the presence of bromine atoms, which can significantly influence the molecular conformation and reactivity due to their size and electron-withdrawing nature. X-ray crystallography is a common technique used to determine the precise molecular structure of such compounds, as seen in the structural analysis of various molecular adducts and Schiff bases . The presence of bromine can also facilitate the formation of unique supramolecular architectures through interactions like hydrogen bonding and halogen bonding .

Chemical Reactions Analysis

Brominated benzoic acids can undergo a variety of chemical reactions, including nucleophilic substitution, which is a key transformation for further functionalization of the molecule . The presence of a bromine atom makes the adjacent carbon more susceptible to attack by nucleophiles, leading to the formation of diverse derivatives. Additionally, the hydroxy group can participate in reactions such as esterification or oxidation, while the carboxylic acid group offers another reactive site for the formation of amides, esters, or anhydrides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-Bromo-2-hydroxy-3-methylbenzoic acid would be influenced by the presence of substituents on the aromatic ring. Bromine atoms are heavy and can increase the density and molecular weight of the compound. The hydroxy group contributes to the acidity of the benzoic acid and can form hydrogen bonds, affecting the compound's solubility and melting point. The methyl group is a hydrophobic moiety that can impact the overall hydrophobicity of the molecule. These properties are crucial for understanding the compound's behavior in different environments and its potential applications .

Aplicaciones Científicas De Investigación

Synthesis of Aromatic Constituents in Antibiotics

5-Bromo-2-hydroxy-3-methylbenzoic acid plays a role in the synthesis of aromatic carboxylic acids found in calichemicin antibiotics. These compounds are synthesized on a preparative scale from readily available materials, indicating its importance in the field of antibiotic synthesis and pharmaceutical applications (Laak & Scharf, 1989).

Key Intermediate in Anti-Cancer Drug Synthesis

This chemical is also significant in the synthesis of anti-cancer drugs. A study describes the synthesis of bromomethyl-3,4-dihydro-2-methyl-4-oxoquinazoline, a key intermediate for anti-cancer drugs inhibiting thymidylate synthase, where 2-amino-5-methylbenzoic acid is a precursor (Cao Sheng-li, 2004).

Involvement in Electrophilic Substitution Reactions

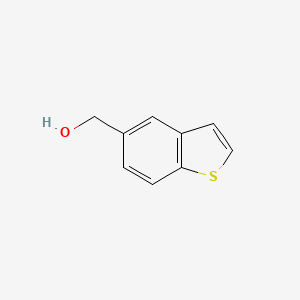

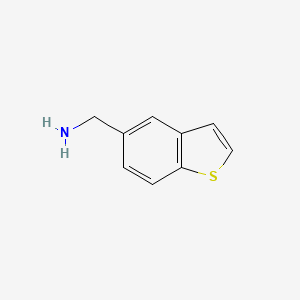

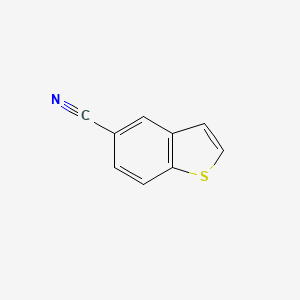

The compound is used in electrophilic substitution reactions, as shown in a study involving 4-hydroxybenzo[b]thiophen and its derivatives. These reactions have broad implications in organic chemistry, impacting the synthesis of various compounds (Clarke, Scrowston, & Sutton, 1973).

Role in Synthesis of Bromophenol Derivatives

A study on the red alga Rhodomela confervoides highlighted the isolation of new bromophenol derivatives, including compounds structurally related to 5-bromo-2-hydroxy-3-methylbenzoic acid. These derivatives have potential applications in the study of natural products and marine biology (Zhao et al., 2004).

Use in Bromination Reactions

The compound is also involved in bromination studies of various organic compounds, as shown in a study investigating the bromination of derivatives of resorcinol (Cannon et al., 1971).

Safety And Hazards

Propiedades

IUPAC Name |

5-bromo-2-hydroxy-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-4-2-5(9)3-6(7(4)10)8(11)12/h2-3,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMYKOYICVWKQFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377414 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-hydroxy-3-methylbenzoic acid | |

CAS RN |

36194-82-8 | |

| Record name | 5-bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-hydroxy-3-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

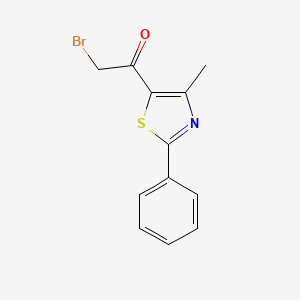

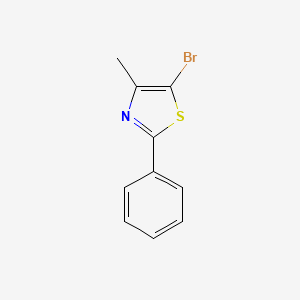

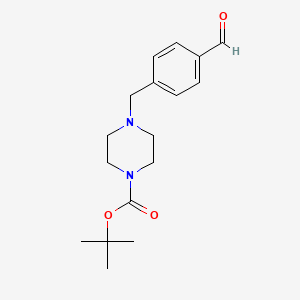

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(Morpholinomethyl)phenyl]methanol](/img/structure/B1273741.png)

![Tert-butyl 4-[4-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1273743.png)

![5-Bromobenzo[b]furan-2-carbonyl chloride](/img/structure/B1273745.png)